Hydroxy Flunarizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flunarizine is a selective calcium-entry blocker used as migraine prophylaxis in patients with severe and frequent episodes who have not responded adequately to more common treatments . It is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .

Molecular Structure Analysis

Flunarizine has a similar chemical structure and pharmacological profile to the related compound, cinnarizine . However, in contrast to cinnarizine, it has a long plasma half-life and need only be given once a day .

Chemical Reactions Analysis

Flunarizine is metabolized principally through N-oxidation and aromatic hydroxylation . During a 48 hour period after a single 30 mg dose, minimal urinary (<0.2%) and fecal (<6%) excretion of Flunarizine was observed .

Physical And Chemical Properties Analysis

Flunarizine is a ‘selective’ calcium entry blocker with a similar chemical structure and pharmacological profile to the related compound, cinnarizine . However, in contrast to cinnarizine, it has a long plasma half-life and need only be given once a day .

Scientific Research Applications

Vestibular Migraine Treatment

Flunarizine has been identified as a potentially effective prophylactic medication in Vestibular Migraine (VM), a leading cause of episodic vertigo . A study found that 90% of VM patients taking flunarizine reported symptomatic improvement .

Acute Ischemic Stroke Treatment

In acute ischemic stroke, flunarizine can prevent the pathological influx of calcium ions, which plays a central role in the pathogenesis of neuronal death . It does not exert significant negative inotropic effects on normal heart muscle and does not influence the myogenic tone of blood vessels .

Reducing Postischemic Hypoperfusion

Flunarizine has been shown to reduce postischemic hypoperfusion in experimental settings .

Scavenging Free Radicals

Flunarizine has the ability to scavenge free radicals , which can be beneficial in various medical conditions where oxidative stress plays a role.

Lowering Blood Viscosity

Flunarizine can lower blood viscosity , which can be beneficial in conditions where high blood viscosity is a problem, such as certain cardiovascular diseases.

6. Treatment for Alternating Hemiplegia and Rapid Onset Dystonia-Parkinsonism (RDP) Flunarizine may help to reduce the severity and duration of attacks of paralysis associated with the more serious form of alternating hemiplegia, as well as being effective in RDP . Both these conditions arise from specific mutations in the ATP1A3 gene .

Safety and Hazards

Future Directions

Published Flunarizine trials predate the recommended endpoints for evaluating migraine prophylaxis drugs, hence the lack of an adequate assessment for these endpoints . Further, modern-day, large‐scale studies would be valuable in re-evaluating the efficacy of Flunarizine for the treatment of migraines, offering additional insights into its potential benefits .

Mechanism of Action

Target of Action

Hydroxy Flunarizine primarily targets calcium channels and histamine H1 receptors . It acts as a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . These targets play crucial roles in various physiological processes, including muscle contraction, neurotransmitter release, and immune response.

Mode of Action

Hydroxy Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action decreases intracellular calcium, which in turn inhibits the contractile processes of smooth muscle cells . Additionally, it exhibits histamine H1 blocking activity, which can mitigate allergic reactions and inflammation .

Pharmacokinetics

More than 99% of the substance is bound to plasma proteins

Result of Action

The molecular and cellular effects of Hydroxy Flunarizine’s action are primarily related to its ability to block calcium entry and bind to histamine H1 receptors. This can lead to a variety of effects, including the dilation of arteries, increased oxygen delivery to tissues, and decreased blood pressure . In the context of neurological disorders, it has been shown to induce N-Ras degradation, which could be beneficial in conditions like Spinal Muscular Atrophy .

properties

IUPAC Name |

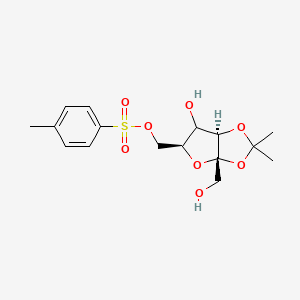

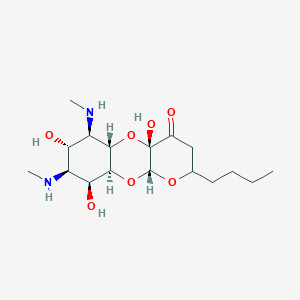

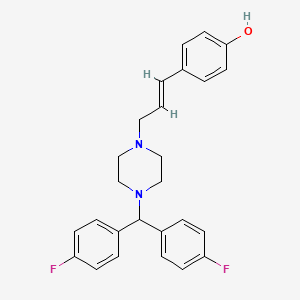

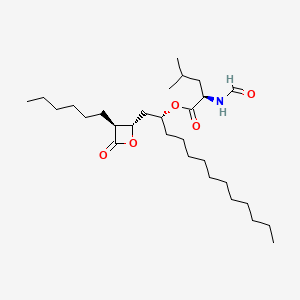

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXUYRMIOAMIE-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Flunarizine | |

CAS RN |

100551-77-7 |

Source

|

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How is Hydroxy Flunarizine formed in the body?

A1: Hydroxy Flunarizine is a major metabolite of Flunarizine, primarily formed in female rats and male dogs. The study indicates that it's generated through aromatic hydroxylation of the phenyl ring within the cinnamyl moiety of the Flunarizine molecule. []

Q2: What is the significance of Hydroxy Flunarizine's presence in the body?

A2: The research demonstrates that Hydroxy Flunarizine, alongside bis(4-fluorophenyl)methanol, undergoes enterohepatic circulation, meaning it's reabsorbed from the intestines back into the bloodstream. This process can prolong the compound's presence in the body. Furthermore, in dogs, the glucuronide of Hydroxy Flunarizine is identified as the primary circulating form of the drug in plasma. [] This suggests that Hydroxy Flunarizine and its conjugated forms play a significant role in the overall pharmacokinetics of Flunarizine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)